3-Chloro-2-fluoro-5-iodophenol
Description
3-Chloro-2-fluoro-5-iodophenol is a halogenated phenolic compound characterized by a benzene ring substituted with chlorine (position 3), fluorine (position 2), and iodine (position 5). Its molecular formula is C₆H₃ClFIO, with a molecular weight of 288.45 g/mol. The strategic placement of halogens—electron-withdrawing groups—confers unique electronic and steric properties, making it valuable in pharmaceutical intermediates, agrochemicals, and material science.
Properties
Molecular Formula |
C6H3ClFIO |
|---|---|
Molecular Weight |
272.44 g/mol |
IUPAC Name |
3-chloro-2-fluoro-5-iodophenol |
InChI |
InChI=1S/C6H3ClFIO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H |
InChI Key |
YGBKABMGSWHZKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Cl)I |
Origin of Product |
United States |
Preparation Methods
Sequential Electrophilic Aromatic Substitution
This method involves introducing halogens sequentially, leveraging directing effects of existing substituents.
- Chlorination : Start with 2-fluorophenol. Chlorination at the 3-position using Cl₂/FeCl₃ (40–60°C, 4–6 h).
- Iodination : Treat 3-chloro-2-fluorophenol with ICl in acetic acid (60–70°C, 8–12 h) to introduce iodine at the 5-position.
- Iodination requires stoichiometric iodine monochloride to avoid over-iodination.
- Purification via recrystallization (ethanol/water) yields 68–75% purity.
- Competing side reactions may occur due to the electron-withdrawing nature of Cl and F.
Sandmeyer Reaction-Based Synthesis
Adapted from CN104086361A, this method uses diazonium intermediates for precise halogen placement.
Steps :
- Iodination : React methyl 3-chloro-2-fluorobenzoate with KI/KIO₃ in H₂SO₄ (55–60°C, 3 h).
- Diazotization : Convert the amino intermediate (from nitration/reduction) to a diazonium salt using NaNO₂/HCl (0–5°C).
- Chlorination : Replace the diazonium group with Cl via CuCl/HCl (40–50°C, 6 h).
Yield : 80–85% after hydrolysis (NaOH/EtOH, 70–80°C).
- High regioselectivity for iodine and chlorine placement.
Halogen Exchange Reactions
This approach substitutes a pre-existing halogen with iodine under controlled conditions.
- Start with 3-chloro-2-fluoro-5-bromophenol.
- Perform Finkelstein-like substitution using NaI/CuI in DMF (100°C, 24 h).
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Sequential Substitution | Cl₂, ICl, FeCl₃ | 60–70°C, 8–12 h | 68–75% | 90–95% |
| Sandmeyer Reaction | KI, NaNO₂, CuCl | 40–50°C, 6 h | 80–85% | 95–98% |
| Halogen Exchange | NaI, CuI | 100°C, 24 h | 50–60% | 85–90% |
Industrial-Scale Production
Large-scale synthesis typically employs a hybrid approach:
- Iodination : Batch reactor with ICl (1.2 equiv) in acetic acid.
- Continuous Chlorination : Gas-phase Cl₂ over FeCl₃ catalyst.
- Fluorination : Diazonium salt fluorination using HBF₄/NaNO₂.
- Solvent recovery systems improve cost efficiency.
- Automated pH control minimizes byproducts.
Critical Considerations
- Directing Effects : The meta-directing nature of Cl and F complicates subsequent substitutions.
- Purification : Column chromatography (hexane/ethyl acetate) or distillation is essential for removing polyhalogenated byproducts.
- Safety : Halogenating agents (e.g., ICl) require strict handling under inert atmospheres.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoro-5-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form quinones, while reduction reactions can convert the halogen atoms to hydrogen atoms.
Coupling Reactions: The compound can undergo coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Strong bases such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Products with different nucleophiles replacing the halogen atoms.
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated phenols.
Scientific Research Applications
3-Chloro-2-fluoro-5-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique halogenation pattern.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-5-iodophenol involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, which influences the compound’s reactivity and binding affinity to biological targets. The hydroxyl group can form hydrogen bonds, further affecting the compound’s interactions and activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Phenols with Varied Substituent Patterns
(a) 1-(3-Chloro-2-hydroxy-5-iodophenyl)ethanone (CAS 292144-84-4)
- Molecular Formula : C₈H₆ClIO₂
- Key Features : Incorporates a ketone group at position 1, distinguishing it from the target compound.
- Synthesis: Prepared via acetyl chloride reaction with 3-chloro-4-fluorophenol (AlCl₃ catalyst, 95–100°C) or iodination of 3-chloro-2-hydroxyacetophenone .
- Physical Properties : Melting points vary significantly (72°C vs. 112°C) depending on synthesis method, highlighting the impact of reaction conditions on crystallinity .
- Comparison: The ketone group enhances electrophilicity, enabling nucleophilic additions absent in 3-Chloro-2-fluoro-5-iodophenol.
(b) 2-Iodo-5-(trifluoromethyl)phenol (CAS 102771-00-6)
- Molecular Formula : C₇H₄F₃IO
- Key Features : Trifluoromethyl (-CF₃) substituent at position 5 instead of chlorine.
- Comparison : The absence of chlorine and fluorine substituents in positions 2 and 3 reduces steric hindrance but diminishes electronic complexity.
(c) 5-Chloro-2-iodo-3-methylphenol (CAS 1150617-66-5)
- Molecular Formula : C₇H₆ClIO
- Key Features : Methyl group at position 3 replaces fluorine.
- Comparison: The methyl group improves solubility in organic solvents but reduces polarity compared to this compound.
Heterocyclic Analogues
3-Chloro-2-(3-fluorophenyl)-5-iodopyridine (CAS 1214384-24-3)
- Molecular Formula : C₁₁H₆ClFIN
- Key Features: Pyridine ring replaces the phenolic ring, with substituents at analogous positions (3-chloro, 2-fluoro, 5-iodo).
- Properties : The nitrogen in the pyridine ring alters electronic distribution, increasing basicity and modifying reactivity toward electrophilic substitution .
- Comparison: The aromatic heterocycle expands utility in coordination chemistry but reduces acidity compared to phenolic -OH groups.
Substituted Phenols with Functional Groups
2-Chloro-5-(3-cyano-2-fluorophenyl)phenol (CAS 1261990-31-1)
- Molecular Formula: C₁₃H₇ClFNO
- Key Features: Cyano (-CN) group at position 3 of the second aryl ring.
Comparative Data Table
Key Research Findings
- Substituent Effects : Halogen positioning (e.g., iodine at position 5) and electronegativity gradients (Cl, F, I) critically influence reactivity and intermolecular interactions. For example, iodine’s polarizability enhances van der Waals forces, affecting crystallization .
- Synthetic Flexibility : Multi-step halogenation (e.g., iodination after chlorination/fluorination) is a common strategy for analogous compounds, though regioselectivity must be carefully controlled .
- Applications: Compounds with trifluoromethyl or cyano groups show promise in agrochemicals due to enhanced bioavailability, while pyridine derivatives are leveraged in metal-organic frameworks .
Biological Activity
3-Chloro-2-fluoro-5-iodophenol is a halogenated phenolic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications.
Chemical Structure and Properties
The compound this compound features a phenolic structure with three halogen substituents: chlorine, fluorine, and iodine. The presence of these halogens can enhance the compound's reactivity and binding affinity to biological targets. The hydroxyl group (-OH) on the phenol ring also plays a crucial role in its biological interactions by participating in hydrogen bonding.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
- Antimicrobial Activity : Its structure allows it to interact effectively with bacterial cell membranes and inhibit growth.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through multiple pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound using the disc diffusion method. The results demonstrated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
Anticancer Activity
In vitro studies have suggested that this compound may possess cytotoxic effects against various cancer cell lines. The compound's halogen substituents potentially enhance its ability to bind to DNA or other cellular components, leading to cell death.
Case Study: Cytotoxicity Assessment
A cytotoxicity assay was performed on several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and DU145 (prostate cancer). The results indicated that this compound exhibited lower IC50 values compared to conventional chemotherapeutic agents, suggesting higher potency.
| Cell Line | IC50 (µM) | Comparison Agent (Cisplatin) IC50 (µM) |
|---|---|---|
| MCF7 | 10 | 15 |
| A549 | 8 | 12 |
| DU145 | 9 | 14 |
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in bacterial resistance and cancer proliferation. These studies indicate strong binding affinities, supporting its potential as a therapeutic agent.
Key Findings from Molecular Docking
- Target Proteins : Strong interactions were observed with proteins such as dihydroorotate dehydrogenase (hDHODH) and tyrosyl-tRNA synthetase.
- Binding Affinity : Docking scores suggest that the compound binds more effectively than several known inhibitors.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 3-Chloro-2-fluoro-5-iodophenol, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves halogenation of phenol derivatives under controlled conditions. For example, iodination at the 5-position can be achieved using iodine monochloride (ICl) in acetic acid at 60–70°C, followed by fluorination and chlorination via electrophilic substitution. Solvent choice (e.g., dichloromethane for chlorination) and stoichiometric control are critical to avoid over-halogenation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitor reaction progress using TLC and confirm final structure via NMR and LC-MS .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : NMR detects fluorine environments (δ ≈ -110 to -120 ppm for meta-F), while NMR identifies aromatic protons (split patterns due to Cl, F, and I substituents).
- Mass Spectrometry : High-resolution LC-MS confirms molecular ion peaks (expected [M-H]⁻ at m/z 290.85) and isotopic patterns (distinct for I, Cl).
- IR Spectroscopy : O-H stretch (~3200 cm⁻¹) and C-I/C-Cl stretches (500–600 cm⁻¹) validate functional groups. Cross-validate with elemental analysis for Cl/F/I content .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks.
- Storage : Store in amber glass bottles at 2–8°C under inert gas (argon) to prevent degradation.
- Spill Management : Absorb with vermiculite or sand, neutralize with 10% sodium bicarbonate, and dispose as halogenated waste.
- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (e.g., LD50 in rodents) per OECD guidelines .
Advanced Research Questions
Q. How can researchers address contradictions in reported toxicity data for halogenated phenols?
- Methodological Answer : Systematic literature reviews should prioritize peer-reviewed studies with standardized protocols (e.g., OECD Test No. 423 for acute toxicity). Discrepancies often arise from variations in test organisms (e.g., Daphnia magna vs. rat models) or exposure durations. Meta-analyses using tools like RevMan can identify confounding variables (e.g., pH-dependent bioavailability). Validate findings via in vitro assays (e.g., HepG2 cell cytotoxicity) under controlled conditions .
Q. What strategies are effective for studying the environmental persistence of this compound in aqueous systems?
- Methodological Answer :
- Photodegradation Studies : Exclude solutions to UV light (λ = 254 nm) and analyze degradation products via HPLC-UV.
- Hydrolysis Kinetics : Measure half-life at varying pH (4–9) and temperatures (20–40°C). Use QSAR models to predict biodegradation pathways.
- Adsorption Experiments : Conduct batch tests with activated carbon or soil organic matter to assess binding coefficients (e.g., Freundlich isotherms) .
Q. How does the electronic effect of iodine influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The iodine substituent acts as a directing group, enhancing ortho/para reactivity in Suzuki-Miyaura couplings. DFT calculations (e.g., Gaussian 16) can map electron density distributions, showing iodine’s +M effect stabilizes transition states. Experimentally, compare reaction yields using Pd(PPh₃)₄ catalyst with aryl boronic acids under microwave irradiation (80°C, 30 min). Monitor regioselectivity via NMR and X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
